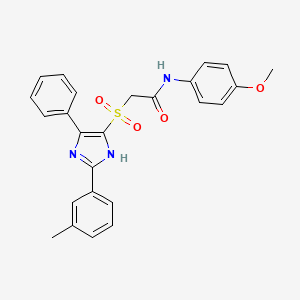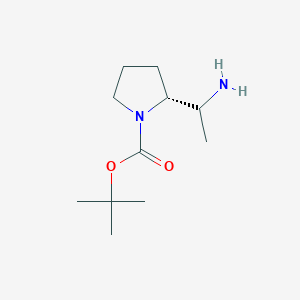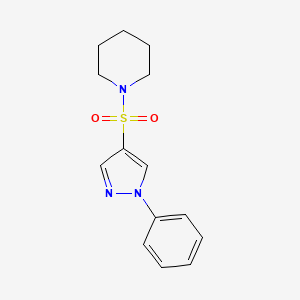![molecular formula C22H29ClN6O2 B2580820 8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 879593-32-5](/img/structure/B2580820.png)
8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .Molecular Structure Analysis
The molecular formula of the compound is C22H29ClN6O2 . The structure of the product was characterized with 1H NMR, 13C NMR and HRMS .Chemical Reactions Analysis
The compound can be obtained via a three-step protocol . The 1,2,4-triazole derivative is prepared in a very simple and efficient procedure described previously .Physical and Chemical Properties Analysis
The compound has a molecular weight of 444.96 . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the retrieved sources.Applications De Recherche Scientifique
Antimycobacterial Activity
A study highlights the design and synthesis of purine linked piperazine derivatives, including compounds structurally related to the specified chemical, targeting MurB to disrupt Mycobacterium tuberculosis's peptidoglycan biosynthesis. These derivatives showed promising anti-mycobacterial activity, with some compounds outperforming current clinical drugs like Ethambutol, indicating potential as preclinical agents against tuberculosis (Konduri et al., 2020).
Vasodilatory and Antiasthmatic Effects
Another research effort developed 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives for their antiasthmatic activity. These xanthene derivatives, known for vasodilatory activity, were synthesized and showed significant pulmonary vasodilator activity compared to the standard Cilostazol, suggesting potential as anti-asthmatic agents (Bhatia et al., 2016).
Cardiovascular Activity
Research on 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones showed that certain derivatives possess strong prophylactic antiarrhythmic activity and hypotensive effects, highlighting their potential in cardiovascular disease treatment (Chłoń-Rzepa et al., 2004).
Psychotropic Potential
A study introduced 8-aminoalkyl derivatives of purine-2,6-dione as potential ligands for serotonin receptors, displaying anxiolytic and antidepressant properties. This suggests the chemical's role in designing new psychotropic agents (Chłoń-Rzepa et al., 2013).
Anticonvulsant Properties
Mannich bases derived from 3-aryl-pyrrolidine-2,5-diones, including structures akin to the specified chemical, showed promising anticonvulsant activity in several models. This underscores their potential in developing new treatments for epilepsy (Obniska et al., 2010).
Mécanisme D'action
Target of Action
The compound “8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione” contains a piperazine ring, which is a common structural motif found in many pharmaceuticals . Compounds containing piperazine rings have been found to interact with a variety of targets, including G protein-coupled receptors, ion channels, and enzymes .
Mode of Action
Many piperazine-containing compounds are known to act as antagonists or agonists at their target sites, modulating the activity of these targets .
Biochemical Pathways
Without specific information on the compound “8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione”, it’s difficult to say which biochemical pathways it might affect. Piperazine derivatives have been found to impact a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Piperazine is known to positively modulate the pharmacokinetic properties of a drug substance . .
Result of Action
The molecular and cellular effects of “8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione” would depend on its specific targets and mode of action. Piperazine derivatives have been found to have a variety of effects, including antihistamine, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN6O2/c1-15(2)7-8-29-18-19(26(3)22(31)25-20(18)30)24-21(29)28-11-9-27(10-12-28)14-16-5-4-6-17(23)13-16/h4-6,13,15H,7-12,14H2,1-3H3,(H,25,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIWQHMMRUTEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N3CCN(CC3)CC4=CC(=CC=C4)Cl)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2580737.png)
![methyl (2Z)-3-amino-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2580742.png)
![3,3-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2580744.png)





![1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopropylethan-1-one](/img/structure/B2580754.png)

![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2580756.png)
![N-(1-cyano-1-methylethyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]-N-methylacetamide](/img/structure/B2580757.png)


